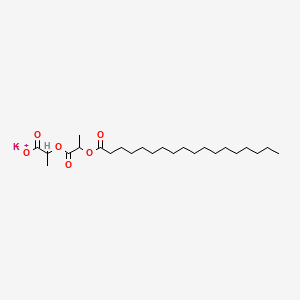
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is a complex organic compound with a unique structure that combines a stearate moiety with a carboxylatoethoxy and a methyl-oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate typically involves the esterification of stearic acid with a suitable alcohol, followed by the introduction of the carboxylatoethoxy and methyl-oxoethyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves the neutralization of the ester with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production. The final product is typically purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester and carboxylato groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: The compound is used in the production of cosmetics, detergents, and lubricants.
作用機序
The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
Potassium stearate: A simpler compound with similar surfactant properties but lacking the carboxylatoethoxy and methyl-oxoethyl groups.
Sodium lauryl sulfate: Another surfactant with a different structure and slightly different properties.
Cocoamphocarboxyglycinate: A compound with similar amphiphilic properties used in personal care products.
Uniqueness
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
生物活性
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate (CAS Number: 94278-96-3) is a potassium salt derived from stearic acid. This compound exhibits unique amphiphilic properties due to its long hydrophobic hydrocarbon chain and polar carboxylate group, making it useful in various applications, particularly in cosmetics and pharmaceuticals. Understanding its biological activity is essential for evaluating its potential applications and safety.
- Molecular Formula : C24H43KO6
- Molecular Weight : 466.6929 g/mol
- Appearance : White, odorless powder, soluble in water.
The biological activity of this compound primarily arises from its surfactant properties. The compound can enhance the solubility of various bioactive compounds, facilitating their absorption and efficacy. Its interactions with biological membranes can influence drug release profiles and cellular uptake mechanisms, which are crucial for therapeutic applications.
Interaction Studies
Research indicates that this compound interacts with lipid bilayers, leading to increased permeability and modified drug delivery systems. This property is particularly beneficial in pharmaceutical formulations where enhanced bioavailability is desired.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Potassium Stearate | Simple salt of stearic acid | Commonly used as a surfactant; less complex structure |
| Sodium Lauryl Sulfate | Sulfate ester of lauric acid | Stronger surfactant properties; widely used in cleaning products |
| Glyceryl Stearate | Glycerol ester of stearic acid | Acts as an emulsifier; more hydrophilic than potassium salt |
| Cetyl Alcohol | Long-chain fatty alcohol | Used primarily for thickening; lacks carboxylate functionality |
The unique combination of hydrophobic and hydrophilic characteristics in this compound enhances its effectiveness as an emulsifier and solubilizing agent compared to simpler compounds like potassium stearate or cetyl alcohol .
Case Study 1: Enhanced Drug Delivery
In a study examining the effects of this compound on drug solubility, researchers found that the compound significantly improved the solubility of poorly soluble drugs. This was attributed to its surfactant properties, which reduced surface tension and allowed for better dispersion in aqueous environments. The study highlighted the potential for this compound to be used in formulating more effective pharmaceutical products.
Case Study 2: Cosmetic Applications
Another investigation focused on the use of this compound in cosmetic formulations. The results demonstrated that the compound acted as an effective emulsifier, stabilizing oil-in-water emulsions and enhancing the texture of creams and lotions. Participants noted improved skin feel and hydration levels when using products containing this compound .
Safety Profile
This compound has been evaluated for safety in various applications. It is considered non-toxic and biodegradable, with no significant adverse effects reported at typical usage levels. However, further studies are necessary to fully understand its long-term effects on human health and the environment.
特性
CAS番号 |
94278-96-3 |
|---|---|
分子式 |
C24H43KO6 |
分子量 |
466.7 g/mol |
IUPAC名 |
potassium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C24H44O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1 |
InChIキー |
GTNNCNWLWZLCGV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















